Laciniatin Laciniatin Laciniatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laciniatin is considered to be a flavonoid lipid molecule. Laciniatin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 74161-28-7
VCID: VC0532331
InChI: InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol

Laciniatin

CAS No.: 74161-28-7

Cat. No.: VC0532331

Molecular Formula: C17H14O8

Molecular Weight: 346.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Laciniatin - 74161-28-7

Specification

CAS No. 74161-28-7
Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3
Standard InChI Key MBAMSENKVRMPKA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O
Appearance Solid powder

Introduction

Chemical and Physical Properties of Laciniatin

Structural Characteristics

Laciniatin’s molecular structure aligns with flavonols, which feature a 3-hydroxyflavone backbone. The presence of eight oxygen atoms in its formula (C17H14O8C_{17}H_{14}O_8) indicates multiple hydroxyl and/or methoxy substituents, a common trait in bioactive flavonols . While its exact substituent configuration remains unspecified in available literature, analogous compounds like quercetin and kaempferol provide a framework for inferring reactivity and solubility patterns.

Table 1: Preparation of Laciniatin Stock Solutions

Mass (mg)Volume (mL) for 1 mMVolume (mL) for 5 mMVolume (mL) for 10 mM
12.88780.57760.2888
514.43882.88781.4439
1028.87755.77552.8878

Data derived from solubility protocols in . Solvent choice must align with experimental requirements to avoid precipitation.

Natural Occurrence and Biosynthetic Context

Plant Sources

Laciniatin has been identified in Dianthus inoxianus, a wild carnation species, where it may contribute to petal pigmentation and ecological interactions . Flavonols like Laciniatin are often synthesized in plant tissues as defense compounds against herbivores or pathogens, with their production modulated by environmental stressors .

Research Findings and Biological Implications

Phenotypic Selection in Dianthus inoxianus

Challenges and Future Directions

Analytical Limitations

Current data on Laciniatin derive primarily from supplier documentation . Advanced techniques like NMR crystallography or in silico docking studies are needed to resolve its structure-activity relationships.

Synthesis and Scalability

Total synthesis routes remain unexplored. Semi-synthetic approaches using kaempferol or quercetin as precursors could expedite production for functional studies.

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